molecular formula C27H34O11 B1677687 Phillyrin CAS No. 487-41-2

Phillyrin

Cat. No. B1677687
CAS RN: 487-41-2
M. Wt: 534.6 g/mol
InChI Key: KFFCKOBAHMGTMW-KBTYFEGOSA-N
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Description

Phillyrin is an effective lignan glycoside extracted from a traditional Chinese medicine Forsythia suspensa (Thunb.) Vahl (Oleaceae). It mainly exists in the roots, stems, leaves, and fruits of the plant, with the highest content in the leaves . It has been shown to have various pharmacological effects such as anti-inflammatory, anti-obesity, and anti-tumor .


Synthesis Analysis

Phillyrin can be produced by Colletotrichum gloeosporioides, an endophytic fungus isolated from Forsythia suspensa . It can also be prepared directly from Forsythia suspensa . In a study, researchers identified nine genes related to coniferin synthesis including F. suspensa UDP-glycosyltransferase (FsUGT), F. suspensa 4-coumarate coenzyme CoA ligase (Fs4CL), and F. suspensa Caffeoyl-CoA O-methyltransferase (FsCCoAOMT) etc .


Molecular Structure Analysis

Phillyrin is a lignan glycoside with the molecular formula C27H34O11 . The molecular structure of Phillyrin was analyzed using molecular docking and dynamics simulation .


Chemical Reactions Analysis

Phillyrin has been made to interact with different kinds of cyclodextrins (CDs) as a way to improve its water solubility . The interaction mechanism between CDs and Phillyrin was speculated by various characterization methods .


Physical And Chemical Properties Analysis

Phillyrin has good biological activity, but it is insoluble in water . The water solubility of Phillyrin has been significantly improved when it was made to interact with different kinds of cyclodextrins (CDs) .

Safety And Hazards

The safety data sheet for Phillyrin is available from Sigma-Aldrich and FUJIFILM Wako Chemicals U.S.A. Corporation . It is used for laboratory chemicals and synthesis of substances .

Future Directions

Phillyrin has been suggested as a potential therapeutic strategy for COVID-19 and influenza co-infection based on bioinformatics analysis . More clinical drug trials are needed for verification in the future . The scientific community will benefit in the future from profound investigations on the relationship between Phillyrin and the fruit extract of F. suspensa .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFCKOBAHMGTMW-LGQRSHAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197589
Record name Phillyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phillyrin

CAS RN

487-41-2
Record name Phillyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phillyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phillyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHILLYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE9P4964MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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